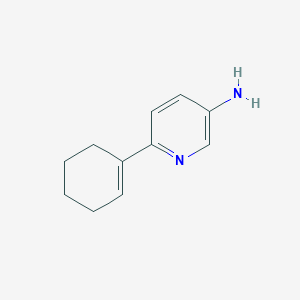
6-(Cyclohex-1-en-1-yl)pyridin-3-amine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
“6-(Cyclohex-1-en-1-yl)pyridin-3-amine” is a chemical compound with the CAS Number: 1159821-24-5 . It has a molecular weight of 174.25 . The IUPAC name for this compound is 6-(1-cyclohexen-1-yl)-3-pyridinamine .
Molecular Structure Analysis
The InChI code for “this compound” is 1S/C11H14N2/c12-10-6-7-11(13-8-10)9-4-2-1-3-5-9/h4,6-8H,1-3,5,12H2 . This code provides a standard way to encode the compound’s molecular structure.Chemical Reactions Analysis
While specific chemical reactions involving “this compound” are not available, it’s important to note that similar compounds have been involved in various chemical reactions. For instance, pyrazinamide, a compound with a similar structure, has been used in anti-tubercular activity against Mycobacterium tuberculosis H37Ra .Physical And Chemical Properties Analysis
The compound “this compound” has a molecular weight of 174.24 . Unfortunately, other specific physical and chemical properties like boiling point, melting point, etc., are not available in the current resources.Applications De Recherche Scientifique
Synthesis of Heterocycles
6-(Cyclohex-1-en-1-yl)pyridin-3-amine serves as a precursor in the synthesis of complex heterocyclic structures. For instance, it can participate in one-pot, multi-component reactions leading to the formation of pyridines and tetrahydroquinolines, highlighting its utility in constructing cyclic and acyclic heteroaromatics. These compounds have applications in pharmaceutical chemistry and as ligands in coordination chemistry, demonstrating the chemical's role in synthesizing molecules with biological and supramolecular significance (Yehia, Polborn, & Müller, 2002).
Coordination Chemistry and Catalysis
In coordination chemistry, this compound acts as a ligand to form complexes with various metals. These complexes are studied for their structural properties and potential applications in catalysis, materials science, and luminescence. For example, rare earth complexes with chiral unsymmetrical hexaazamacrocycles containing pyridine units have been synthesized, showcasing the adaptability of this compound in forming enantiopure complexes with potential applications in optical and electronic devices (Wolska, Janczak, Gawryszewska, & Lisowski, 2021).
Organic Photophysics and Photochemistry
The compound also finds applications in the study of organic photophysics and photochemistry, where its derivatives are used to explore light-induced processes. Phosphorescent platinum complexes with C*N∧N- and C∧N∧N-coordinated ligands derived from pyridin-3-amine derivatives have been synthesized and analyzed for their structural and emissive properties. These studies contribute to the understanding of electronic transitions in luminescent materials, paving the way for the development of new light-emitting devices (Harris, Vezzu, Bartolotti, Boyle, & Huo, 2013).
Advanced Polymer Science
Moreover, this compound is involved in the advancement of polymer science, where its derivatives are used in the synthesis of polycarbonates through copolymerization reactions with carbon dioxide. This reflects its contribution to developing sustainable polymer materials with potential applications in biodegradable plastics and environmentally friendly manufacturing processes (Devaine-Pressing, Dawe, & Kozak, 2015).
Propriétés
IUPAC Name |
6-(cyclohexen-1-yl)pyridin-3-amine |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14N2/c12-10-6-7-11(13-8-10)9-4-2-1-3-5-9/h4,6-8H,1-3,5,12H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OLIGLPOPFCSXNE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(=CC1)C2=NC=C(C=C2)N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14N2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
174.24 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![1-[(3-Chloropyrazin-2-yl)methyl]-3-(5-oxo-6,7,8,9-tetrahydrobenzo[7]annulen-3-yl)urea](/img/structure/B2712552.png)
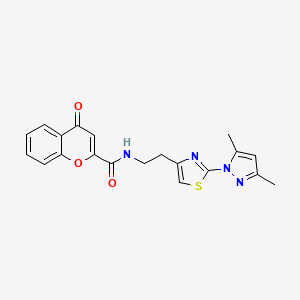
![(E)-2-(1-methylpyrrole-2-carbonyl)-3-[2-(trifluoromethyl)phenyl]prop-2-enenitrile](/img/structure/B2712555.png)
![4-{1-[(3,4-Dichlorophenyl)methyl]benzimidazol-2-yl}-1-methylpyrrolidin-2-one](/img/structure/B2712556.png)
![7-(2-ethyl-1H-imidazol-1-yl)-5-isopropyl-3-phenylpyrazolo[1,5-a]pyrimidine](/img/structure/B2712557.png)
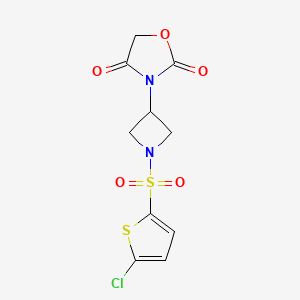
![2-[4-(3-Chlorophenyl)piperazin-1-yl]-4-(4-fluorophenyl)-4-oxobutanoic acid](/img/structure/B2712563.png)
![3-[5-(4-chlorophenyl)-1,3,4-oxadiazol-2-yl]-N-{[3-(2-oxoazetidin-1-yl)phenyl]methyl}propanamide](/img/structure/B2712564.png)
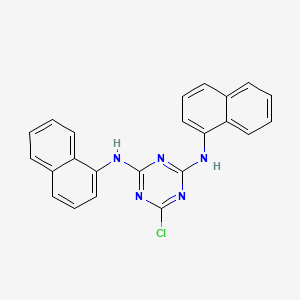

![[4-(2-Methylpropyl)thiophen-2-yl]methanamine hydrochloride](/img/structure/B2712568.png)
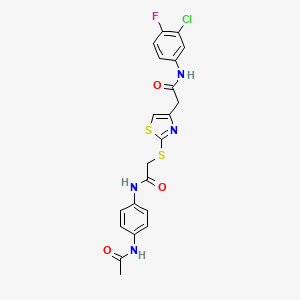
![2-[3-(4-chlorophenyl)-2,4-dioxo-1H,2H,3H,4H-thieno[3,2-d]pyrimidin-1-yl]-N-(4-ethylphenyl)acetamide](/img/structure/B2712572.png)
![4-methyl-7-[4-nitro-2-(trifluoromethyl)phenoxy]-2H-chromen-2-one](/img/structure/B2712574.png)